![molecular formula C7H9N5O3 B13223465 2-Amino-5,6-dimethoxy-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B13223465.png)
2-Amino-5,6-dimethoxy-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5,6-dimethoxy-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. The unique structure of this compound, which includes both triazole and pyrimidine rings, contributes to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5,6-dimethoxy-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method starts with the reaction of 2,5-dimethoxy-4-hydrazinylpyrimidine with cyanogen bromide, followed by cyclization to form the triazolopyrimidine core . The reaction conditions often include the use of solvents such as methanol and catalysts like sodium methoxide to facilitate the cyclization process .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents like cyanogen bromide.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5,6-dimethoxy-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The amino and methoxy groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a wide range of functionalized triazolopyrimidines.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Amino-5,6-dimethoxy-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is not fully understood, but it is believed to involve interactions with specific molecular targets. For example, some derivatives have been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, making the compound a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one: This compound shares a similar triazolopyrimidine core but with different substituents, leading to variations in its chemical and biological properties.
2-Amino-5,7-dimethoxy-1,2,4-triazolo[1,5-a]pyrimidine: Another closely related compound with similar structural features but different functional groups.
Uniqueness
The uniqueness of 2-Amino-5,6-dimethoxy-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific disciplines.
Properties
Molecular Formula |
C7H9N5O3 |
|---|---|
Molecular Weight |
211.18 g/mol |
IUPAC Name |
2-amino-5,6-dimethoxy-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C7H9N5O3/c1-14-3-4(15-2)9-7-10-6(8)11-12(7)5(3)13/h1-2H3,(H3,8,9,10,11) |
InChI Key |
AWPBGEGGMZYFCO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=C2N=C(NN2C1=O)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


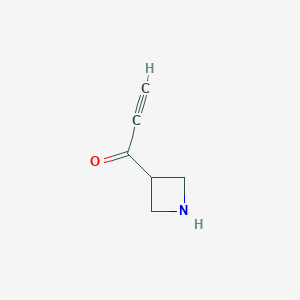
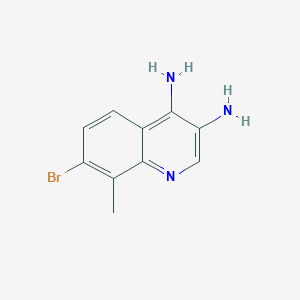

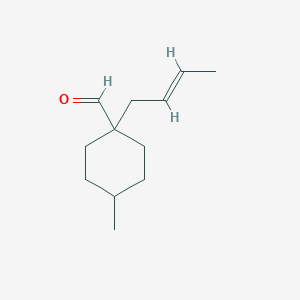
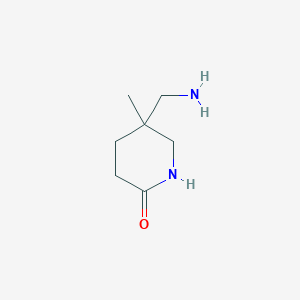
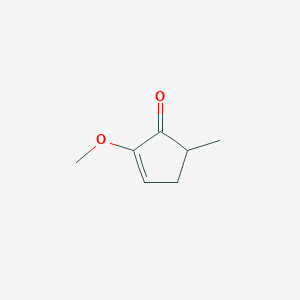
![3-(Trifluoromethyl)-1-oxa-2,6-diazaspiro[4.5]dec-2-ene](/img/structure/B13223426.png)
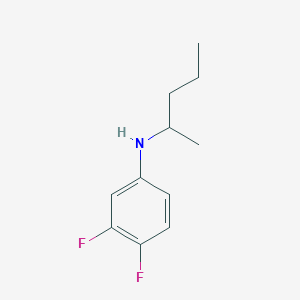

![3-(4-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane](/img/structure/B13223455.png)
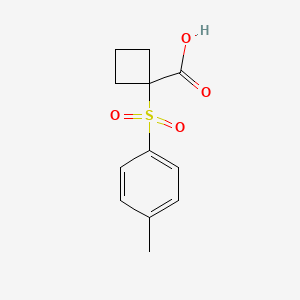
![3-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]piperidin-3-ol](/img/structure/B13223461.png)
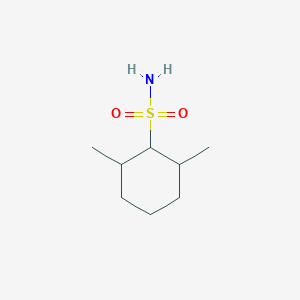
![4-{Bicyclo[2.2.1]heptan-2-yl}-1,3-oxazolidin-2-one](/img/structure/B13223478.png)
